GDP-D-mannose disodium salt

Description

Foundational Significance in Glycobiology and Cellular Homeostasis

Guanosine (B1672433) Diphosphate-D-mannose is indispensable for the proper functioning of eukaryotic cells. wikipedia.org Its foremost role lies in being the donor substrate for mannosyltransferases, enzymes that catalyze the transfer of mannose to proteins and lipids, a process known as glycosylation. glpbio.combiosynth.com This modification is crucial for protein folding, stability, localization, and turnover. nih.gov

The intricate glycan structures formed using GDP-D-mannose are vital for a multitude of cellular activities, including cell-cell interactions, immune recognition, and signal transduction. glpbio.comcreative-enzymes.com In humans, normal GDP-D-mannose biosynthesis is essential for cell recognition, communication, and immune responses. nih.govresearchgate.net The importance of this molecule is underscored by the fact that a deficiency in its synthesis can lead to a range of biochemical defects and is associated with several congenital disorders of glycosylation. wikipedia.orgpnas.org

Furthermore, GDP-D-mannose is a key metabolite for maintaining cellular homeostasis. nih.gov The cell employs a sophisticated mechanism to regulate the levels of GDP-D-mannose, ensuring a steady supply for essential processes while preventing the detrimental effects of its excess or deficiency. nih.gov

Metabolic Context: Guanosine Diphosphate-D-Mannose Disodium Salt within Nucleotide Sugar Biosynthesis

GDP-D-mannose is a central intermediate in nucleotide sugar biosynthesis. Its synthesis primarily begins with fructose-6-phosphate (B1210287), an intermediate of glycolysis. plos.orgaai.org This is converted to mannose-6-phosphate (B13060355) by phosphomannose isomerase. plos.orgaai.org Subsequently, phosphomannomutase catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. plos.org The final step involves the enzyme GDP-mannose pyrophosphorylase (GMPP), which catalyzes the reaction between mannose-1-phosphate and guanosine triphosphate (GTP) to form GDP-D-mannose. wikipedia.orgnih.govfrontiersin.org

This biosynthetic pathway highlights the connection between carbohydrate metabolism and glycosylation. Cells can also utilize exogenous mannose, which is phosphorylated to mannose-6-phosphate and then enters the same pathway. wikipedia.orgnih.gov

GDP-D-mannose itself serves as a precursor for other activated sugars. For instance, it is the precursor for the synthesis of GDP-L-fucose, another important nucleotide sugar involved in fucosylation. glpbio.commedchemexpress.comumaryland.edu In plants, GDP-D-mannose is a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C). pnas.orgbiotechrep.irresearchgate.net It is also a precursor for the synthesis of L-galactose, a component of the plant cell wall. pnas.orgfrontiersin.org

The regulation of GDP-D-mannose synthesis is tightly controlled. The enzyme GDP-mannose pyrophosphorylase B (GMPPB) is allosterically regulated by its catalytically inactive paralogue, GMPPA, which acts as a sensor for GDP-mannose levels. nih.govnih.govfrontiersin.org Recent research has also pointed to ubiquitination as another layer of regulation for GMPPB activity. nih.govfrontiersin.org

Historical Trajectory and Current Paradigms in Guanosine Diphosphate-D-Mannose Disodium Salt Research

Historically, research on GDP-D-mannose has been closely tied to understanding the fundamental processes of glycosylation. Early studies focused on elucidating its role as a mannose donor and identifying the enzymes involved in its synthesis and utilization. The discovery of its involvement in congenital disorders of glycosylation brought significant attention to its clinical relevance.

Current research continues to unravel the complex roles of GDP-D-mannose. Advanced techniques like cryo-electron microscopy are providing detailed structural insights into the regulatory mechanisms of its synthesis, such as the interaction between GMPPA and GMPPB. nih.gov Researchers are also exploring the broader implications of GDP-D-mannose metabolism in various biological contexts, including its role in the immune system, cancer biology, and infectious diseases. researchgate.netaai.orgfrontiersin.org

Furthermore, the function of GDP-D-mannose in different organisms, from bacteria to plants and humans, remains an active area of investigation. pnas.orgplos.orgnih.gov For example, in some bacteria, GDP-D-mannose is a precursor for the synthesis of cell wall polysaccharides. ontosight.ai In plants, the regulation of GDP-D-mannose pyrophosphorylase gene expression is being studied to understand how plants with high levels of ascorbic acid, like acerola, achieve this. tandfonline.comresearchgate.net

The development of new analytical methods, such as 31P magnetic resonance spectroscopy, is enabling the in-vivo detection and quantification of GDP-D-mannose in human tissues like the brain, opening new avenues for studying its role in health and neurodegenerative diseases. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in GDP-D-Mannose Metabolism

| Enzyme Name | Abbreviation | Function |

| Phosphomannose Isomerase | PMI | Converts fructose-6-phosphate to mannose-6-phosphate. plos.orgaai.org |

| Phosphomannomutase | PMM | Converts mannose-6-phosphate to mannose-1-phosphate. plos.org |

| GDP-Mannose Pyrophosphorylase | GMPP / ManC | Catalyzes the formation of GDP-D-mannose from mannose-1-phosphate and GTP. wikipedia.orgnih.govfrontiersin.orgmedchemexpress.com |

| GDP-mannose 4,6-dehydratase | GMD | Converts GDP-D-mannose to a precursor for GDP-L-fucose. umaryland.eduontosight.ai |

| GDP-mannose 3,5-epimerase | GME | Converts GDP-D-mannose to GDP-L-galactose in plants and some bacteria. biotechrep.irfrontiersin.org |

| GDP-mannose 6-dehydrogenase | --- | Catalyzes the formation of GDP-D-mannuronate from GDP-D-mannose. wikipedia.org |

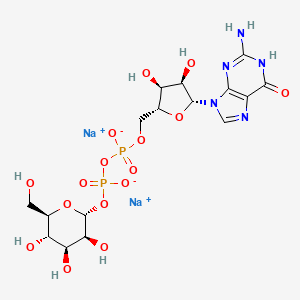

Structure

2D Structure

Propriétés

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-RAUZPKMFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468728 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148296-46-2 | |

| Record name | GDP-D-mannose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Substrate Utilization of Guanosine Diphosphate D Mannose Disodium Salt

De Novo Synthetic Routes for Guanosine (B1672433) Diphosphate-D-Mannose Disodium Salt

The de novo biosynthesis of Guanosine Diphosphate-D-mannose (GDP-D-mannose) is a fundamental cellular process, providing the essential activated mannose donor for various glycosylation pathways. This synthesis begins with common monosaccharide precursors and involves a series of enzymatic reactions culminating in the formation of GDP-D-mannose.

Enzymatic Phosphorylation and Guanylylation of D-Mannose Precursors

The de novo synthesis of GDP-D-mannose initiates from fructose-6-phosphate (B1210287), an intermediate of glycolysis. plos.orgfigshare.com The pathway involves three successive enzymatic reactions to produce GDP-D-mannose. plos.orgfigshare.com

The initial step is the isomerization of fructose-6-phosphate to mannose-6-phosphate (B13060355), a reaction catalyzed by the enzyme phosphomannose isomerase (PMI). plos.orgfigshare.comnih.gov Subsequently, phosphomannomutase (PMM) mediates the conversion of mannose-6-phosphate to mannose-1-phosphate. plos.orgfigshare.comnih.gov In the final step, mannose-1-phosphate is guanylylated using guanosine triphosphate (GTP) as the donor of the guanosine monophosphate (GMP) moiety, a reaction catalyzed by GDP-mannose pyrophosphorylase (GMP). plos.orgfigshare.com This sequence of reactions ensures a steady supply of GDP-D-mannose for cellular needs.

A multi-enzyme cascade system has been developed for the cell-free production and regeneration of GDP-mannose from mannose and polyphosphate, utilizing catalytic amounts of GDP and ADP. nih.gov This system comprises five enzymes: glucokinase, phosphomannomutase, mannose-1-phosphate guanylyltransferase, inorganic pyrophosphatase, and 1-domain polyphosphate kinase 2. nih.gov

Critical Function of Guanosine Diphosphate-Mannose Pyrophosphorylase (e.g., GMPPB/PSA1)

Guanosine Diphosphate-Mannose Pyrophosphorylase, with GMPPB being a key enzyme in humans, plays a critical role in the final step of the de novo synthesis of GDP-D-mannose. genecards.orgnih.govwikipedia.orgnih.gov This enzyme catalyzes the conversion of mannose-1-phosphate and GTP into GDP-D-mannose. genecards.orgnih.govwikipedia.orgnih.govfrontiersin.org This reaction is vital as GDP-D-mannose is an essential precursor for the glycan moieties of glycoproteins and glycolipids. genecards.org

The protein encoded by the GMPPB gene is a cytoplasmic protein that functions as the catalytic subunit of the GMPPA-GMPPB mannose-1-phosphate guanylyltransferase complex. genecards.orgnih.gov The activity of the enzyme is noted to be reduced when it is incorporated into this complex. genecards.org Mutations that impair the function of GMPPB can lead to a reduction in the amount of GDP-D-mannose available for various glycosylation pathways, including the O-mannosylation of α-dystroglycan, which can result in muscular dystrophy-dystroglycanopathies. nih.govnih.govfrontiersin.org

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Phosphomannose Isomerase | PMI | Fructose-6-phosphate | Mannose-6-phosphate | Isomerization of fructose-6-phosphate to mannose-6-phosphate. plos.orgfigshare.comnih.gov |

| Phosphomannomutase | PMM | Mannose-6-phosphate | Mannose-1-phosphate | Conversion of mannose-6-phosphate to mannose-1-phosphate. plos.orgfigshare.comnih.gov |

| GDP-Mannose Pyrophosphorylase | GMPPB/PSA1 | Mannose-1-phosphate, GTP | GDP-D-mannose, Pyrophosphate | Catalyzes the final step in GDP-D-mannose synthesis. genecards.orgnih.govwikipedia.orgnih.govfrontiersin.org |

Guanosine Diphosphate-D-Mannose Disodium Salt as a Glycosyl Donor in Complex Glycan Assembly

GDP-D-mannose is a central molecule in glycosylation, serving as the primary activated donor of mannose for the assembly of complex glycans. Its derivatives are crucial for several major glycosylation pathways that are essential for the proper structure and function of a wide array of proteins.

Contribution to N-Linked Glycosylation Pathways

In N-linked glycosylation, GDP-D-mannose is the precursor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man), which is the direct donor of mannose residues for the growing lipid-linked oligosaccharide (LLO) precursor on the luminal side of the endoplasmic reticulum (ER). wikipedia.orgnih.govnih.gov The synthesis of the LLO begins on the cytoplasmic face of the ER, where five mannose residues are transferred directly from GDP-D-mannose to the growing glycan chain attached to a dolichol phosphate anchor. wikipedia.orgnih.govnih.gov

After this initial assembly, the Man5GlcNAc2-P-P-Dol intermediate is flipped into the ER lumen. nih.gov Subsequent mannose residues, as well as glucose residues, are added from Dol-P-Man and dolichol-phosphate-glucose, respectively. wikipedia.orgnih.gov Dol-P-Man itself is synthesized from GDP-D-mannose and dolichol phosphate on the cytosolic side of the ER and then flipped into the lumen. nih.gov The completed oligosaccharide precursor is then transferred en bloc to asparagine residues of target proteins by the oligosaccharyltransferase complex.

Precursor Role in Glycosylphosphatidylinositol (GPI) Anchor Biogenesis

GDP-D-mannose is the essential precursor for all mannose residues found in glycosylphosphatidylinositol (GPI) anchors. researchgate.net These complex glycolipid structures serve to anchor a variety of proteins to the cell surface. osaka-u.ac.jpnih.gov The biosynthesis of the GPI anchor occurs in the endoplasmic reticulum and involves the sequential addition of sugars and other moieties to a phosphatidylinositol molecule. osaka-u.ac.jpnih.gov

The mannose residues within the conserved core of the GPI anchor are transferred from dolichol-phosphate-mannose. researchgate.net As with N-linked glycosylation, Dol-P-Man is synthesized from GDP-D-mannose. reactome.org The synthesis of the complete GPI precursor is dependent on the availability of GDP-D-mannose to replenish the pool of Dol-P-Man. oup.comoup.com

| Pathway | Direct Mannose Donor | Ultimate Mannose Source | Key Intermediate | Location of Mannose Transfer |

|---|---|---|---|---|

| N-Linked Glycosylation (Cytoplasmic) | GDP-D-mannose | GDP-D-mannose | Man5GlcNAc2-P-P-Dol | Cytoplasmic face of ER wikipedia.orgnih.govnih.gov |

| N-Linked Glycosylation (Luminal) | Dolichol-phosphate-mannose | GDP-D-mannose | Dolichol-phosphate-mannose | Lumen of ER wikipedia.orgnih.gov |

| GPI Anchor Biogenesis | Dolichol-phosphate-mannose | GDP-D-mannose | Dolichol-phosphate-mannose | Endoplasmic Reticulum researchgate.netreactome.org |

| O-Mannosylation | Dolichol-phosphate-mannose | GDP-D-mannose | Dolichol-phosphate-mannose | Endoplasmic Reticulum nih.govoup.com |

Involvement in O-Mannosylation Processes

Protein O-mannosylation is a type of O-glycosylation that is initiated in the endoplasmic reticulum. nih.govoup.com This process begins with the transfer of a mannose residue from dolichol-phosphate-mannose to the hydroxyl group of serine or threonine residues on the target protein. nih.govoup.com This initial mannosylation is catalyzed by a complex of protein O-mannosyltransferases (POMTs). nih.gov

The synthesis of Dol-P-Man, the activated mannose donor for this process, is dependent on GDP-D-mannose. nih.govnih.gov The enzyme dolichol-phosphate mannose synthase catalyzes the transfer of mannose from GDP-D-mannose to dolichol phosphate. nih.gov Therefore, GDP-D-mannose is fundamentally required for the initiation of O-mannosylation. nih.gov The O-linked mannose can then be extended to form a variety of glycan structures. nih.gov Compromised O-mannosylation is associated with certain forms of congenital muscular dystrophy. nih.gov

Diversified Metabolic Roles of Guanosine Diphosphate-D-Mannose Disodium Salt in Organismal Systems

Integration into L-Ascorbate (Vitamin C) Biosynthesis

In plants, GDP-D-mannose is a crucial intermediate in the primary pathway for the biosynthesis of L-ascorbic acid, commonly known as vitamin C. nih.govpnas.orgnih.gov This pathway, often referred to as the D-mannose/L-galactose pathway, is responsible for the majority of vitamin C production in higher plants. nih.gov

The initial steps of this pathway leading to the formation of GDP-D-mannose are shared with other metabolic processes. pnas.org Following its synthesis, GDP-D-mannose is converted to GDP-L-galactose. nih.govresearchgate.net This conversion is a key step that directs the flow of mannose towards ascorbate synthesis. Subsequently, L-galactose is released from GDP-L-galactose and is then oxidized to L-galactono-1,4-lactone. nih.gov The final step in the pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase. nih.gov

Genetic studies in the model plant Arabidopsis thaliana have provided strong evidence for the essential role of GDP-D-mannose in this pathway. nih.govpnas.orgpnas.org Mutants with defects in the enzyme GDP-D-mannose pyrophosphorylase, which catalyzes the formation of GDP-D-mannose, exhibit significantly reduced levels of ascorbic acid. nih.govpnas.org This underscores the critical importance of a sufficient supply of GDP-D-mannose for maintaining the plant's vitamin C pool. nih.gov

Biosynthesis of Cell Wall Polysaccharides

GDP-D-mannose is a fundamental building block for the synthesis of a diverse range of cell wall polysaccharides in various organisms, including plants, fungi, and bacteria. pnas.orgnih.govsigmaaldrich.com It serves as the activated donor of mannose residues, which are incorporated into the growing polysaccharide chains by specific glycosyltransferases.

In plants, mannose derived from GDP-D-mannose is a component of several cell wall polymers. pnas.org These include glucomannans and galactomannans, which are types of hemicelluloses that contribute to the structural integrity of the cell wall. pnas.orgresearchgate.net Mannans can also serve as carbohydrate storage reserves, particularly in the seeds of some plant species. pnas.org

In fungi, GDP-D-mannose is essential for the synthesis of mannoproteins and other mannosylated components of the cell wall. nih.gov For instance, in the pathogenic fungus Aspergillus fumigatus, the biosynthesis of the polysaccharide galactomannan requires the transport of GDP-D-mannose into the Golgi apparatus. nih.govsigmaaldrich.com This process is critical for the proper construction of the fungal cell wall and is considered a potential target for antifungal therapies. nih.gov

In bacteria, GDP-D-mannose is a precursor for the synthesis of various exopolysaccharides (EPS) and lipopolysaccharides (LPS). mdpi.com These molecules are important for the structural integrity of the bacterial cell envelope and are often involved in interactions with the host environment. nih.gov The synthesis of these complex polysaccharides relies on the availability of nucleotide sugar precursors, including GDP-D-mannose. mdpi.com

Genesis of Specific Deoxyhexose Sugars (e.g., Guanosine Diphosphate-L-Fucose, Guanosine Diphosphate-D-Rhamnose)

GDP-D-mannose serves as a pivotal precursor for the biosynthesis of several deoxyhexose sugars, including GDP-L-fucose and GDP-D-rhamnose. researchgate.netresearchgate.net These specialized sugars are integral components of various glycoconjugates, such as glycoproteins and lipopolysaccharides, and play significant roles in a wide range of biological processes. wikipedia.org

The conversion of GDP-D-mannose to these deoxyhexose sugars involves a series of enzymatic reactions. The initial and rate-limiting step is catalyzed by the enzyme GDP-mannose-4,6-dehydratase (GMD). wikipedia.orggenecards.orgnih.gov

GDP-mannose-4,6-dehydratase (GMD) is a key enzyme that initiates the biosynthetic pathways leading to GDP-L-fucose and GDP-D-rhamnose. genecards.orgnih.govuniprot.org This enzyme catalyzes the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose. wikipedia.orgresearchgate.net This reaction involves an intramolecular oxidation-reduction process, where the hydroxyl group at C4 is oxidized to a keto group, and the hydroxyl group at C6 is reduced, resulting in a deoxy sugar. wikipedia.org The reaction requires NADP+ as a cofactor. genecards.org

The product of the GMD-catalyzed reaction, GDP-4-keto-6-deoxy-D-mannose, is a common intermediate for the synthesis of several different GDP-monodeoxyhexoses. researchgate.net The fate of this intermediate depends on the specific enzymes present in the subsequent steps of the pathway.

Following the formation of GDP-4-keto-6-deoxy-D-mannose, a series of epimerization and reduction reactions occur to produce the final deoxyhexose sugars.

In the biosynthesis of GDP-L-fucose, the intermediate is acted upon by a bifunctional enzyme known as GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase, also referred to as GDP-fucose synthetase. researchgate.net This enzyme first catalyzes the epimerization at C3 and C5 of the hexose ring, which changes the stereochemistry from the D- to the L-configuration, yielding GDP-4-keto-6-deoxy-L-galactose. researchgate.netnih.gov The same enzyme then catalyzes the NADPH-dependent reduction of the keto group at C4 to produce the final product, GDP-L-fucose. researchgate.netnih.gov

The biosynthesis of GDP-D-rhamnose also proceeds from the GDP-4-keto-6-deoxy-D-mannose intermediate. researchgate.net In this pathway, the intermediate is reduced by the enzyme GDP-6-deoxy-D-lyxo-4-hexulose reductase (RMD), which catalyzes the stereospecific reduction of the keto group at C4 to yield GDP-D-rhamnose. researchgate.netnih.gov

Intermediary Function in Fructose and Mannose Metabolism

GDP-D-mannose is a central molecule that connects the metabolic pathways of fructose and mannose. wikipedia.org The biosynthesis of GDP-D-mannose is intrinsically linked to these pathways, as it is synthesized from fructose-6-phosphate, a key intermediate in glycolysis and fructose metabolism. nih.gov

The pathway begins with the conversion of fructose-6-phosphate to mannose-6-phosphate by the enzyme phosphomannose isomerase. nih.govnih.gov This reaction is reversible and is a critical control point in mannose metabolism. nih.gov Mannose-6-phosphate can then be isomerized to mannose-1-phosphate by phosphomannomutase. nih.govmolbiolcell.org Finally, mannose-1-phosphate reacts with GTP to form GDP-D-mannose, a reaction catalyzed by GDP-mannose pyrophosphorylase. wikipedia.org

Therefore, the synthesis of GDP-D-mannose provides a route for the carbon atoms from fructose and mannose to be incorporated into various essential biomolecules, including glycoproteins, cell wall polysaccharides, and vitamin C. nih.govpnas.org The regulation of the enzymes involved in this pathway is crucial for maintaining the appropriate balance of these metabolites and ensuring proper cellular function. nih.gov

Compound Names

Broader Engagement in Amino Sugar and Nucleotide Sugar Metabolism

Guanosine Diphosphate (GDP)-D-mannose is a central nucleotide sugar that plays a pivotal role in a wide array of metabolic pathways, particularly in the biosynthesis of various amino sugars and other nucleotide sugars. mtoz-biolabs.comwikipedia.org Its function extends beyond being a simple activated mannose donor for glycosylation reactions; it serves as a critical precursor and intermediate, connecting different metabolic routes essential for the synthesis of complex carbohydrates. mtoz-biolabs.comnih.gov These carbohydrates are integral to the structure and function of glycoproteins, glycolipids, and other glycoconjugates that are vital for cellular processes such as cell signaling, immune recognition, and maintaining structural integrity. mtoz-biolabs.comglpbio.com

The biosynthesis of GDP-D-mannose itself is a key step, produced from guanosine triphosphate (GTP) and mannose-1-phosphate by the enzyme mannose-1-phosphate guanylyltransferase. wikipedia.org Once formed, GDP-D-mannose enters a complex network of enzymatic reactions. For instance, it is a direct precursor for the synthesis of GDP-L-fucose, another important nucleotide sugar. nih.govglpbio.commedchemexpress.com This conversion is a critical branch point in nucleotide sugar metabolism.

Furthermore, GDP-D-mannose is a substrate for enzymes known as mannosyltransferases, which facilitate the transfer of mannose to various acceptor molecules, a fundamental process in the synthesis of N-linked glycans. glpbio.combiosynth.com These glycans are essential for the correct folding, stability, and function of many proteins in eukaryotic cells. glpbio.com

The engagement of GDP-D-mannose in these pathways highlights its significance in cellular metabolism. Its availability can influence the flux through various biosynthetic routes, impacting the production of a diverse range of glycoconjugates.

Detailed Research Findings

Research into the metabolic fate of GDP-D-mannose has elucidated its involvement in several key pathways. It is a recognized component of "Amino sugar and nucleotide sugar metabolism," "Fructose and Mannose metabolism," and "O-Antigen nucleotide sugar biosynthesis," among others. h-its.org This broad involvement underscores its central role in carbohydrate biochemistry.

One of the most significant areas of its engagement is in the biosynthesis of deoxy and amino sugars. nih.gov These specialized monosaccharides are often found in the lipopolysaccharides of bacterial cell walls and in some antibiotics. nih.gov The biosynthesis of these sugars frequently begins with a nucleotide sugar like GDP-D-mannose. nih.gov Key enzymes, such as GDP-mannose 4,6-dehydratase, catalyze the initial step in the conversion of GDP-D-mannose into intermediates for these pathways. nih.gov This enzyme creates a 4-keto-6-deoxy intermediate, which can then be further modified by other enzymes to produce a variety of deoxy and amino sugars. nih.gov

The following interactive table summarizes the key metabolic pathways involving GDP-D-mannose and the primary enzymes responsible for its conversion.

| Metabolic Pathway | Key Enzyme | Product/Function |

| N-linked Glycan Synthesis | Mannosyltransferases | Transfer of mannose to oligosaccharide chains |

| GDP-L-fucose Biosynthesis | GDP-D-mannose 4,6-dehydratase, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase | Synthesis of the nucleotide sugar GDP-L-fucose |

| Amino Sugar and Deoxy Sugar Biosynthesis | GDP-mannose 4,6-dehydratase | Formation of GDP-4-dehydro-D-rhamnose, a precursor for various modified sugars |

| Fructose and Mannose Metabolism | Mannose-1-phosphate guanylyltransferase | Biosynthesis of GDP-D-mannose from Mannose-1-phosphate and GTP |

| O-Antigen Biosynthesis | Various glycosyltransferases | Incorporation of mannose into the O-antigen of lipopolysaccharides |

This table illustrates the diverse roles of GDP-D-mannose, acting as a substrate for different enzymatic pathways that lead to a wide range of essential biomolecules. The regulation of these enzymes and the cellular concentration of GDP-D-mannose are critical for maintaining cellular homeostasis and ensuring the proper synthesis of complex carbohydrates.

Enzymological Characteristics and Regulatory Mechanisms Governing Guanosine Diphosphate D Mannose Disodium Salt

Specificity and Catalytic Action of Mannosyltransferases Utilizing Guanosine (B1672433) Diphosphate-D-Mannose Disodium Salt

Mannosyltransferases are a class of glycosyltransferases that catalyze the transfer of a mannose residue from a donor substrate, typically Guanosine Diphosphate-D-mannose (GDP-D-mannose), to an acceptor molecule, which can be a lipid, protein, or another carbohydrate. The specificity of these enzymes is crucial for the correct synthesis of a wide array of glycoconjugates involved in various cellular processes.

The catalytic action of mannosyltransferases involves the recognition of both the GDP-D-mannose donor and the specific acceptor molecule. The enzyme facilitates a nucleophilic attack from a hydroxyl group on the acceptor molecule to the anomeric carbon of the mannose residue in GDP-D-mannose, resulting in the formation of a mannosidic linkage and the release of Guanosine Diphosphate (GDP).

The specificity of these enzymes for the donor substrate is not absolute, and they can recognize and bind analogues of GDP-D-mannose, albeit with varying affinities. Studies on GDP-mannose:dolichyl-phosphate mannosyltransferase (EC 2.4.1.83) have provided insights into the structural requirements for substrate binding. nih.govwikipedia.org The hydroxyl groups at positions 2, 3, and 4 of the mannose ring appear to play significant roles in enzyme-substrate recognition. For instance, the 4-hydroxyl group is considered an important determinant for recognition by this particular mannosyltransferase. nih.gov In contrast, modifications at the 6-hydroxyl position seem to be better tolerated, indicating its lesser importance for the initial binding to the enzyme. nih.gov

The following interactive data table summarizes the kinetic parameters of GDP-mannose:dolichyl-phosphate mannosyltransferase with GDP-D-mannose and various analogues, highlighting the enzyme's substrate specificity.

Enzymatic Transformations of Guanosine Diphosphate-D-Mannose Disodium Salt

GDP-D-mannose is a central precursor for the synthesis of various other nucleotide sugars. These transformations are catalyzed by specific enzymes that modify the mannose moiety, leading to the production of GDP-L-fucose, GDP-D-rhamnose, and other rare sugars.

Guanosine Diphosphate-Mannose-4,6-Dehydratase (GMD): Structural Basis for Function and Catalysis.nih.govwikipedia.orgnih.gov

Guanosine Diphosphate-mannose 4,6-dehydratase (GMD) is a key enzyme that catalyzes the initial step in the conversion of GDP-D-mannose to GDP-L-fucose. wikipedia.orgresearchgate.net This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The reaction catalyzed by GMD is the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose. wikipedia.orgnih.govresearchgate.net This reaction is a critical branching point in the biosynthesis of several deoxyhexoses. nih.gov

The catalytic mechanism of GMD involves a three-step process:

Oxidation: A hydride is transferred from the C4 of the mannose to the C4 of the NADP+ cofactor, forming GDP-4-keto-mannose. nih.gov

Dehydration: This is followed by the elimination of a water molecule from C5 and C6. wisc.edu

Reduction: The intermediate is then reduced to form the final product, GDP-4-keto-6-deoxy-D-mannose. researchgate.net

Structurally, GMD enzymes are typically homodimers or tetramers. nih.gov They possess a bidomain structure with a conserved catalytic triad (B1167595) of Tyr-XXX-Lys and a Ser/Thr residue. nih.gov The N-terminal portion of the molecule contains a common glycine-rich region for binding the NADP(H) cofactor. nih.gov

Guanosine Diphosphate-D-Mannose Epimerase (GME): Catalytic Conversion and Biological Impact

Guanosine Diphosphate-D-mannose 3,5-epimerase (GME), also a member of the SDR superfamily, catalyzes the complex conversion of GDP-D-mannose into GDP-L-galactose. nih.govfrontiersin.orgdntb.gov.ua This seemingly simple double epimerization involves a sophisticated sequence of no less than six catalytic steps: oxidation, two deprotonations, two protonations, and reduction. nih.govfrontiersin.orgresearchgate.net The enzyme can also produce GDP-L-gulose. researchgate.netnih.gov

The reaction proceeds through the oxidation of the C4' position of GDP-D-mannose, followed by epimerization at the C5' position to yield an intermediate. nih.gov This intermediate can then be either reduced to form GDP-L-gulose or undergo further epimerization at the C3' position before reduction to yield GDP-L-galactose. nih.gov GME establishes an equilibrium between GDP-D-mannose, GDP-L-galactose, and GDP-L-gulose. researchgate.netnih.gov

This enzymatic conversion is biologically significant as it provides a bridge between the abundant D-sugars and the rarer L-sugars, which are important components of various biologically active molecules. nih.govfrontiersin.org In plants, this pathway is involved in the biosynthesis of vitamin C, while in bacteria, it contributes to the synthesis of lipopolysaccharides. nih.govfrontiersin.org

Molecular Regulation of Guanosine Diphosphate-D-Mannose Disodium Salt Metabolic Flux

The metabolic flux of GDP-D-mannose is tightly regulated to meet the cellular demands for the synthesis of various glycoconjugates. This regulation occurs through allosteric modulation and feedback inhibition, as well as through the kinetic properties of the enzymes involved.

Allosteric Modulation and Feedback Inhibition (e.g., GMPPA on GMPPB)

Allosteric regulation is a key mechanism for controlling enzyme activity, where a molecule binds to a site other than the active site (an allosteric site), causing a conformational change that either activates or inhibits the enzyme. libretexts.org Feedback inhibition is a common form of allosteric regulation in metabolic pathways, where the end product of the pathway inhibits an early enzyme to prevent the overproduction of the product. youtube.com

In the context of GDP-D-mannose metabolism, while specific allosteric effectors for all enzymes are not fully elucidated, the general principles of metabolic regulation apply. For instance, the synthesis of GDP-L-fucose from GDP-D-mannose is known to be regulated by feedback inhibition, where GDP-L-fucose can act as an allosteric inhibitor of GMD. wikipedia.org

The regulation of GDP-mannose pyrophosphorylase (GMPP), which synthesizes GDP-D-mannose from mannose-1-phosphate and GTP, is also a critical control point. researchgate.net In humans, this enzyme is a heterodimer composed of a catalytic subunit (GMPPB) and a regulatory subunit (GMPPA). Mutations in GMPPA have been shown to lead to a significant increase in GDP-D-mannose levels, suggesting that GMPPA plays a crucial role in regulating the activity of GMPPB and thereby controlling the metabolic flux of GDP-D-mannose. nih.gov

Kinetic Parameters of Enzymatic Inhibition and Substrate Competition

The kinetic parameters of enzymes, such as the Michaelis constant (Km) and the inhibition constant (Ki), are fundamental to understanding the regulation of metabolic pathways. Substrate competition occurs when multiple substrates can bind to the same active site of an enzyme. nih.gov

As shown in the table in section 3.1, analogues of GDP-D-mannose can act as competitive inhibitors of mannosyltransferases. nih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. nih.gov The degree of inhibition depends on the concentrations of the substrate and the inhibitor, as well as their respective affinities for the enzyme (reflected in Km and Ki values).

The efficiency of inhibition by these analogues varies, with GDP-6-deoxy-D-mannose being a potent inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase, having a Ki value even lower than the Km for the natural substrate, GDP-D-mannose. nih.gov This indicates a high affinity of the enzyme for this particular analogue. In contrast, GDP-2-deoxy-2-fluoro-D-mannose is a much weaker inhibitor, with a significantly higher Ki value. nih.gov Such competitive interactions are crucial in regulating the flux of mannose into different glycosylation pathways, especially when various nucleotide sugar precursors are present in the cell.

The following interactive data table provides a summary of the kinetic parameters discussed, illustrating the principles of enzymatic inhibition and substrate competition in the context of GDP-D-mannose metabolism.

Cellular and Pathophysiological Consequences of Guanosine Diphosphate D Mannose Disodium Salt Perturbations

Functional Impact on Protein Glycosylation and Cell Biology

Guanosine (B1672433) Diphosphate-D-Mannose (GDP-D-mannose) is a critical precursor for the incorporation of mannose into glycans, a process known as mannosylation. This post-translational modification is essential for the proper function of many proteins and plays a significant role in a variety of cellular processes.

Crucial Role in Glycoprotein Conformation and Stability

The attachment of carbohydrate moieties, derived from GDP-D-mannose, is vital for the correct folding and stability of many proteins that traverse the secretory pathway. jci.orgnih.govcloudfront.net N-glycans, in particular, act as hydrophilic components on glycoproteins, which helps to maintain their optimal conformation. researchgate.netnih.gov This process protects proteins from proteolytic degradation, aggregation, and thermal denaturation. researchgate.netnih.gov Studies have demonstrated that the removal of these glycan chains can lead to reduced stability and an increased tendency for protein aggregation. researchgate.netresearchgate.net The specific structure of the N-glycan, including the presence of mannose residues, can have distinct effects on the thermal stability of glycoproteins like IgG1 monoclonal antibodies. researchgate.netresearchgate.nettandfonline.com

Mediation of Intercellular Recognition and Adhesion Events

Mannosylated structures on the cell surface are deeply involved in how cells recognize and adhere to one another. nih.gov O-mannosylation, a specific type of glycosylation, is particularly crucial for cell-cell and cell-matrix adhesion. acs.org A prime example is the role of O-mannosylation in the function of E-cadherin, a key protein in mediating cell-cell adhesion. nih.govresearchgate.net Research has shown that O-mannosyl glycans are present on E-cadherin and are essential for its adhesive functions. nih.govresearchgate.netnih.gov Defective O-mannosylation can impair the formation of adherens junctions, which are critical for tissue structure and embryonic development. nih.govresearchgate.netnih.gov In fact, embryos deficient in O-mannosylation have been shown to fail in progressing from the morula to the blastocyst stage due to these adhesion defects. nih.govresearchgate.net This highlights the fundamental importance of mannosylation in the molecular architecture of cell-cell contacts. researchgate.net

Influence on Intracellular and Intercellular Signal Transduction

The mannosylation of proteins is not only structural but also plays a role in cellular communication. GDP-D-mannose is a precursor for fucosylated glycans, which are utilized in cell signaling and immunity. wikipedia.org O-mannosylation of certain receptor proteins, such as receptor protein tyrosine phosphatase β (RPTPβ), can modulate cell-cell interactions and increase cell migration through intracellular signaling mechanisms. acs.org The branching of O-mannosyl glycans on RPTPζ has been shown to promote its interaction with galectin-1, leading to receptor dimerization, inhibition of its phosphatase activity, and enhanced phosphorylation of β-catenin, ultimately affecting cell adhesion and migration. nih.gov This demonstrates that mannosylation can directly influence signaling cascades within and between cells.

Immunomodulatory Roles of Mannosylated Structures

Mannosylated structures on the surface of cells and pathogens play a significant role in the immune system. mq.edu.au Mannose-terminating glycans can be recognized as molecular patterns by various immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. nih.govresearchgate.net These cells express mannose receptors that bind to mannosylated proteins, facilitating their internalization and subsequent presentation to T lymphocytes, a key step in initiating an immune response. nih.govresearchgate.net The presence of exposed mannose residues on therapeutic proteins, for instance, can significantly influence their immunogenicity. nih.gov The interaction between mannosylated structures and mannose-recognizing C-type lectin receptors is crucial for an effective immune response in both normal physiological conditions and during infections. mq.edu.au

Pathogenic Linkages to Dysregulated Guanosine Diphosphate-D-Mannose Disodium Salt Metabolism

Defects in the metabolic pathways involving GDP-D-mannose can lead to serious human diseases, most notably Congenital Disorders of Glycosylation (CDG). nih.govwikipedia.org

Etiology and Manifestations of Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation are a group of genetic diseases caused by defects in the synthesis or attachment of glycans to proteins and lipids. nih.gov A significant subset of these disorders arises from impaired metabolism of GDP-D-mannose. nih.govwikipedia.org CDGs are typically multisystemic, with common clinical features including developmental delay, failure to thrive, hypotonia, neurological abnormalities, liver problems, and coagulation defects. jci.orgnih.govcloudfront.netnih.gov

The synthesis of GDP-D-mannose is a multi-step process, and mutations in the genes encoding the enzymes for these steps can lead to different types of CDG. wikipedia.orgnih.gov For example:

PMM2-CDG (CDG-Ia): This is the most common type of CDG and is caused by a deficiency in the enzyme phosphomannomutase 2 (PMM2). wikipedia.orgnih.gov PMM2 is responsible for converting mannose-6-phosphate (B13060355) to mannose-1-phosphate, a direct precursor for GDP-D-mannose. wikipedia.orgnih.gov A deficiency in PMM2 leads to a shortage of GDP-D-mannose. wikipedia.org

MPI-CDG (CDG-Ib): This type is caused by mutations in the gene for phosphomannose isomerase (MPI), which catalyzes the conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate. wikipedia.orgnih.gov

GMPPB-CDG: Mutations in the GDP-mannose pyrophosphorylase B (GMPPB) gene, which catalyzes the final step in GDP-D-mannose synthesis, also lead to CDG characterized by neurological and muscular defects. nih.gov Research has shown that various GMPPB mutations result in significantly decreased enzymatic activity. nih.gov

These defects in GDP-D-mannose synthesis result in the production of incomplete lipid-linked oligosaccharides, which are poor substrates for transfer to proteins. jci.orgoup.com This leads to the underglycosylation of proteins, which is a hallmark of CDG and the underlying cause of the diverse clinical symptoms. jci.org

Interactive Data Table: Key Enzymes in GDP-D-Mannose Metabolism and Associated CDG Types

| Enzyme | Gene | Function in GDP-D-Mannose Pathway | Associated CDG Type |

| Phosphomannose Isomerase | MPI | Converts fructose-6-phosphate to mannose-6-phosphate | MPI-CDG (CDG-Ib) |

| Phosphomannomutase 2 | PMM2 | Converts mannose-6-phosphate to mannose-1-phosphate | PMM2-CDG (CDG-Ia) |

| GDP-mannose Pyrophosphorylase B | GMPPB | Converts mannose-1-phosphate and GTP to GDP-D-mannose | GMPPB-CDG |

Interactive Data Table: Cellular Consequences of Defective Mannosylation in CDG

| Cellular Process | Consequence of Defective Mannosylation | Clinical Manifestation Examples |

| Protein Folding and Stability | Improperly folded and unstable glycoproteins | Multi-organ dysfunction |

| Cell-Cell Adhesion | Impaired formation of cell junctions | Developmental abnormalities |

| Immune System Function | Altered immune cell recognition and response | Increased susceptibility to infections |

| Signal Transduction | Dysregulated cellular communication | Neurological and developmental problems |

Molecular Basis in Phosphomannomutase (PMM) Deficiency

Phosphomannomutase 2 (PMM2) deficiency, also known as PMM2-CDG or CDG-Ia, is the most prevalent congenital disorder of N-glycosylation. nih.gov The underlying molecular basis of this disorder lies in the disruption of the synthesis of Guanosine Diphosphate-D-mannose (GDP-D-mannose). The PMM2 enzyme is responsible for the crucial conversion of mannose-6-phosphate to mannose-1-phosphate. nih.govcdghub.com This mannose-1-phosphate is a direct precursor for the formation of GDP-D-mannose, which serves as a primary mannose donor for the biosynthesis of N-glycans, O-glycans, C-mannosylglycans, and glycosylphosphatidylinositol (GPI) anchors. nih.gov

In individuals with PMM2 deficiency, the reduced activity of the PMM2 enzyme leads to a significant decrease in the intracellular pool of mannose-1-phosphate. researchgate.net Consequently, the production of GDP-D-mannose is impaired, resulting in a substantial reduction in cellular GDP-D-mannose levels. oup.comnih.gov Normal fibroblasts typically contain an average of 23.5 pmol of GDP-D-mannose per 10^6 cells, whereas fibroblasts from individuals with PMM deficiency show a drastically lower concentration, ranging from 2.3 to 2.7 pmol per 10^6 cells. oup.comnih.gov This deficiency of GDP-D-mannose disrupts the normal glycosylation process, leading to the synthesis of incomplete lipid-linked oligosaccharides (LLOs). cdghub.com These aberrant LLOs are poorly transferred to proteins, resulting in hypoglycosylation and the wide range of clinical manifestations characteristic of PMM2-CDG. cdghub.comresearchgate.net

Role in Phosphomannose Isomerase (PMI) Deficiencies

Phosphomannose Isomerase (PMI) deficiency, also known as MPI-CDG or CDG-Ib, is another congenital disorder of glycosylation that stems from a disruption in the GDP-D-mannose biosynthetic pathway. The PMI enzyme catalyzes the interconversion of fructose-6-phosphate and mannose-6-phosphate. wikipedia.orgnih.gov A deficiency in PMI leads to a reduced supply of mannose-6-phosphate, which is a precursor for mannose-1-phosphate and, subsequently, GDP-D-mannose. nih.gov

Similar to PMM deficiency, the lack of PMI activity results in a significant depletion of the cellular GDP-D-mannose pool. oup.comnih.gov Studies on cultured fibroblasts from individuals with PMI deficiency have shown that their GDP-D-mannose levels are markedly reduced. For instance, one study reported that PMI-deficient fibroblasts had only 4.6 pmol of GDP-D-mannose per 10^6 cells, a level comparable to that seen in PMM-deficient cells. oup.comnih.gov This scarcity of GDP-D-mannose impairs the synthesis of mannosylphosphoryldolichol and other essential intermediates in the N-glycosylation pathway. nih.gov Interestingly, the biochemical defect in PMI deficiency can be bypassed by supplementing with oral mannose, which can restore intracellular GDP-D-mannose levels and ameliorate the clinical symptoms. oup.comnih.govnih.gov

Diverse CDG Subtypes Associated with Guanosine Diphosphate-D-Mannose Disodium Salt Deficiency

Perturbations in the synthesis and availability of GDP-D-mannose are a common underlying factor in a variety of Congenital Disorders of Glycosylation (CDG) subtypes. These disorders are broadly classified into two types: CDG-I, which involves defects in the synthesis of the lipid-linked oligosaccharide precursor, and CDG-II, which involves defects in the processing of the protein-bound glycan. researchgate.net Deficiencies in the enzymes directly involved in the synthesis of GDP-D-mannose, such as PMM2 and PMI, are prime examples of CDG-I subtypes. nih.gov

The following table summarizes key CDG subtypes linked to deficient GDP-D-mannose synthesis:

| CDG Subtype | Deficient Enzyme | Biochemical Consequence | Reference |

| PMM2-CDG (CDG-Ia) | Phosphomannomutase 2 | Decreased conversion of mannose-6-phosphate to mannose-1-phosphate, leading to reduced GDP-D-mannose levels. | nih.gov |

| MPI-CDG (CDG-Ib) | Phosphomannose Isomerase | Impaired conversion of fructose-6-phosphate to mannose-6-phosphate, resulting in a shortage of precursors for GDP-D-mannose synthesis. | nih.gov |

These examples underscore the critical role of a sufficient GDP-D-mannose supply for proper protein glycosylation. Disruptions at different points in its synthesis pathway can lead to a spectrum of clinical presentations, highlighting the central role of this nucleotide sugar in cellular function.

Contribution to Neuromuscular Pathologies (e.g., Alpha-Dystroglycan Hyperglycosylation)

While many congenital disorders of glycosylation are characterized by hypoglycosylation, recent findings have identified a novel neuromuscular disorder caused by the hyperglycosylation of alpha-dystroglycan (α-DG) due to elevated levels of GDP-D-mannose. nih.govresearchgate.net This discovery has broadened the understanding of how perturbations in GDP-D-mannose metabolism can lead to disease.

The protein GMPPA, a catalytically inactive homolog of GDP-mannose pyrophosphorylase B (GMPPB), acts as an allosteric feedback inhibitor of GMPPB. nih.govnih.gov GMPPB is the enzyme that facilitates the production of GDP-D-mannose. researchgate.net When GMPPA is defective, its inhibitory effect on GMPPB is lost, leading to an overproduction and accumulation of GDP-D-mannose within the cell. nih.gov

This excess of GDP-D-mannose drives an increased incorporation of mannose into glycoproteins, including α-DG. nih.gov Alpha-dystroglycan is a vital component of the dystrophin-glycoprotein complex, which connects the extracellular matrix to the cytoskeleton in muscle fibers, and its proper glycosylation is crucial for its function. researchgate.netscielo.br The resulting hyperglycosylation of α-DG leads to an increased turnover of the protein, ultimately reducing its abundance at the cell membrane. nih.gov This disruption of the dystrophin-glycoprotein complex is believed to be the underlying cause of the observed myopathic alterations and neuromuscular deficits. nih.govresearchgate.net This condition represents the first identified congenital disorder of glycosylation characterized by α-DG hyperglycosylation. nih.gov

Role in Bacterial Virulence and Antibiotic Resistance (e.g., Alginate Biosynthesis in Pseudomonas aeruginosa)

In the bacterium Pseudomonas aeruginosa, GDP-D-mannose is a critical precursor for the biosynthesis of alginate, a polysaccharide that plays a significant role in the organism's virulence and antibiotic resistance. nih.govnih.gov The enzyme GDP-mannose dehydrogenase (GMD), encoded by the algD gene, catalyzes the irreversible oxidation of GDP-D-mannose to GDP-D-mannuronic acid, which is the committed step in the alginate synthesis pathway. microbiologyresearch.orguniprot.org

Alginate forms a mucoid protective barrier around the bacteria, contributing to the formation of biofilms. uniprot.org This biofilm matrix protects the bacteria from the host's immune system, including phagocytosis by macrophages, and impedes the penetration of antibiotics, thereby contributing to the high level of antibiotic resistance observed in mucoid strains of P. aeruginosa. nih.gov This is particularly problematic in chronic infections, such as those seen in the lungs of cystic fibrosis patients. researchgate.net

The central role of GMD in alginate production makes it an attractive target for the development of new antimicrobial agents. nih.govnih.gov Inhibition of GMD would block the synthesis of alginate, potentially rendering the bacteria more susceptible to antibiotics and the host's immune response. Research has focused on developing substrate analogs that can inhibit GMD activity, with some success in increasing the sensitivity of mucoid P. aeruginosa strains to aminoglycoside antibiotics. nih.govnih.gov

Connections to Compromised Glucose Metabolism and Related Disorders

The metabolism of mannose and glucose are intricately linked, and disruptions in the pathways involving GDP-D-mannose can have significant consequences for glucose homeostasis. nih.gov Mannose can enter the glycolytic pathway after being converted to fructose-6-phosphate by the enzyme phosphomannose isomerase (PMI). nih.gov Therefore, a deficiency in PMI, as seen in MPI-CDG, not only affects glycosylation but can also lead to significant disturbances in glucose metabolism.

A key clinical feature of MPI-CDG is hyperinsulinemic hypoglycemia. nih.gov This condition arises because the block in mannose metabolism leads to an accumulation of mannose-6-phosphate, which cannot be efficiently converted to fructose-6-phosphate and enter glycolysis. nih.gov The precise mechanisms are still under investigation, but it is thought that the metabolic dysregulation affects insulin (B600854) secretion and glucose utilization.

Furthermore, there is evidence that mannose itself can influence glucose metabolism by competing with glucose for transport into cells and for phosphorylation by hexokinase. nih.gov This interplay suggests that maintaining a proper balance of mannose metabolites, including GDP-D-mannose, is crucial for normal glucose metabolism. The clinical presentation of certain CDGs with features of disordered glucose metabolism underscores the importance of the interconnectedness of these sugar metabolism pathways.

Developmental and Growth Implications (e.g., Plant Male Gametophyte Development, Leaf Senescence)

In plants, GDP-D-mannose and its derivatives are essential for various aspects of development and growth. The enzyme GDP-D-mannose epimerase (GME) plays a pivotal role by converting GDP-D-mannose to GDP-L-galactose, a precursor for both vitamin C (L-ascorbate) and cell wall polysaccharides. nih.gov

Studies in Arabidopsis thaliana have revealed that GME is crucial for male gametophyte development. nih.gov Mutations in the GME gene lead to defects in pollen germination and pollen tube elongation, which in turn affects the transmission and development of the male gametophyte. nih.gov This indicates that a proper supply of GDP-D-mannose and its downstream products is necessary for successful plant reproduction. nih.gov

Beyond reproduction, GME and, by extension, GDP-D-mannose metabolism, are also implicated in vegetative growth and the timing of leaf senescence. nih.gov Arabidopsis mutants with defective GME exhibit severe growth defects and undergo premature leaf senescence. nih.gov These findings highlight the fundamental role of GDP-D-mannose as a key metabolic hub that provides the building blocks for essential cellular components, thereby influencing the entire life cycle of the plant, from reproduction to growth and aging. nih.gov

Advanced Research Methodologies and Therapeutic Approaches Targeting Guanosine Diphosphate D Mannose Disodium Salt Pathways

Chemoenzymatic Synthesis of Guanosine (B1672433) Diphosphate-D-Mannose Disodium Salt Derivatives and Glycoconjugates

The synthesis of GDP-D-mannose derivatives and glycoconjugates is fundamental for probing the enzymes involved in its metabolism and for developing potential therapeutic agents. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, have proven to be powerful tools for creating modified sugar nucleotides that can act as probes or inhibitors.

A notable application of this strategy is in the study of GDP-D-mannose dehydrogenase (GMD), a key enzyme in the alginate biosynthetic pathway of the opportunistic pathogen Pseudomonas aeruginosa. digitellinc.com Alginate is a major component of the bacterial biofilm that contributes to chronic infections, particularly in cystic fibrosis patients. digitellinc.com Researchers have successfully developed a chemoenzymatic synthesis of C6-modified GDP-D-mannose sugar nucleotides to investigate the structure and function of GMD. acs.orgacs.org This process involves the chemical modification of the mannose 1-phosphate at the C6 position, followed by an enzymatic step utilizing GDP-mannose pyrophosphorylase from Salmonella enterica to produce the final GDP-D-mannose derivative. acs.orgacs.org These modified sugar nucleotides serve as valuable tools for mechanistic studies of GMD and other enzymes that utilize GDP-D-mannose. acs.org

Similarly, chemoenzymatic methods have been employed to synthesize GDP-azidodeoxymannoses, which can be used as non-radioactive probes for mannosyltransferase activity. researchgate.net In this approach, azidomannose-1-phosphates are synthesized chemically and then converted to their corresponding GDP-derivatives using GDP-Mannosepyrophosphorylase. researchgate.net These azide-containing probes allow for the subsequent attachment of reporter molecules through bioorthogonal chemistry, facilitating the study of mannosyltransferase function. researchgate.net

The power of glycosyltransferase-mediated synthesis has been demonstrated in the creation of complex glycoconjugates. nih.gov This method relies on the high regio- and stereoselectivity of glycosyltransferases to assemble oligosaccharides from sugar nucleotide donors like GDP-D-mannose. nih.gov Challenges in obtaining the necessary sugar nucleotides can be overcome by in situ biosynthesis and regeneration. nih.gov

| Derivative/Glycoconjugate | Synthesis Method | Application |

| C6-Modified GDP-D-Mannose | Chemical modification of mannose 1-phosphate followed by enzymatic pyrophosphorylation. acs.orgacs.org | Probing the active site and mechanism of GDP-D-mannose dehydrogenase. digitellinc.com |

| GDP-azidodeoxymannoses | Chemical synthesis of azidomannose-1-phosphates followed by enzymatic conversion using GDP-Mannosepyrophosphorylase. researchgate.net | Non-radioactive probes for studying mannosyltransferase activity. researchgate.net |

| Sialyl-Lewis x | Glycosyltransferase-mediated synthesis using CMP-sialic acid and GDP-fucose as donors. nih.gov | Demonstrating the power of enzymatic synthesis for complex glycans. nih.gov |

Analytical Techniques for Characterization and Quantification of Glycan Structures and Metabolism

The intricate and diverse nature of glycan structures necessitates sophisticated analytical techniques for their characterization and quantification. Mass spectrometry and chromatography are at the forefront of glycan analysis, providing detailed insights into their composition, sequence, and linkage.

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation of glycans due to its high sensitivity and ability to analyze complex mixtures. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide accurate mass measurements, which can be used to deduce the monosaccharide composition of a glycan. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) techniques, including collision-induced dissociation (CID), are employed to fragment glycan ions, yielding information about the sequence and branching patterns of the oligosaccharide. creative-proteomics.com For instance, the analysis of high-mannose N-glycans may require multiple stages of fragmentation (MSn) to fully resolve their isomeric structures. nih.gov In a study of GDP-d-glycero-α-d-manno-heptose 4,6-dehydratase, a key enzyme in the capsular polysaccharide biosynthesis of Campylobacter jejuni, mass spectrometry was used to support the proposed reaction mechanism by identifying reaction intermediates. nih.gov

Chromatographic techniques are essential for the separation and quantification of glycans from complex biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with fluorescence detection for sensitive analysis of labeled glycans. thermofisher.commdpi.com Hydrophilic Interaction Chromatography (HILIC) is a common separation mode for glycans, capable of separating neutral and sialylated glycans in a single run. thermofisher.com

Lectin affinity chromatography offers a specific approach for capturing glycans with particular structural features. nih.gov For example, a method utilizing a Concanavalin A column, which has a strong affinity for α-mannose, has been developed for the rapid monitoring of high-mannose glycans in therapeutic monoclonal antibodies. nih.gov This allows for near-real-time monitoring of glycan profiles during cell culture processes. nih.gov

| Analytical Technique | Principle | Application in Glycan Analysis |

| Mass Spectrometry | ||

| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules embedded in a matrix. sigmaaldrich.com | Determination of monosaccharide composition and molecular weight of glycans. sigmaaldrich.com |

| Tandem MS (MS/MS) | Fragments precursor ions to obtain structural information. creative-proteomics.com | Elucidation of glycan sequence, branching, and linkage. creative-proteomics.com |

| Chromatography | ||

| HPLC with Fluorescence Detection | Separates fluorescently labeled glycans based on their physicochemical properties. thermofisher.commdpi.com | Profiling and quantification of N-glycans from biological samples. mdpi.com |

| HILIC | Separation based on the partitioning of analytes between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. thermofisher.com | Separation of neutral and charged glycans. thermofisher.com |

| Lectin Affinity Chromatography | Utilizes the specific binding of lectins to carbohydrate structures for separation. nih.gov | Isolation and quantification of specific glycan populations, such as high-mannose glycans. nih.gov |

Experimental Models for Investigating Guanosine Diphosphate-D-Mannose Disodium Salt Metabolism

Understanding the complex metabolic pathways of GDP-D-mannose and the consequences of their disruption requires the use of relevant experimental models. In vitro cell culture systems and genetically modified model organisms are invaluable for dissecting these pathways and for testing potential therapeutic interventions.

In vitro cell culture systems, particularly those derived from patients, provide a direct window into the cellular defects associated with metabolic disorders. For Congenital Disorders of Glycosylation (CDG), cultured fibroblasts from patients have been instrumental in elucidating the underlying biochemical defects.

Studies on fibroblasts from patients with phosphomannomutase (PMM) and phosphomannose isomerase (PMI) deficiencies, two types of CDG, have shown significantly reduced intracellular levels of GDP-D-mannose. nih.govresearchgate.net These studies demonstrated that supplementing the culture medium with mannose could increase the GDP-D-mannose levels in these patient cells, thereby correcting the defective N-glycosylation of proteins. nih.govresearchgate.net This research provided a direct link between the genetic defect, the biochemical deficiency, and a potential therapeutic strategy.

A targeted metabolomic evaluation of peripheral blood mononucleated cells (PBMCs) from PMM2-CDG patients has further highlighted the widespread metabolic alterations beyond just GDP-mannose deficiency, including impacts on energy metabolism and oxidative stress. nih.gov This underscores the utility of patient-derived cells in understanding the broader pathophysiology of these disorders. nih.gov

| Cell Type | Finding | Significance |

| PMM-deficient fibroblasts | GDP-Mannose levels were 2.3-2.7 pmol/10^6 cells compared to 23.5 pmol/10^6 cells in normal fibroblasts. nih.govresearchgate.net | Confirmed GDP-Mannose deficiency as a key pathological feature. |

| PMM-deficient fibroblasts | 1 mM mannose supplementation increased GDP-Mannose levels to approximately 15.5 pmol/10^6 cells. nih.govresearchgate.net | Provided a rationale for mannose supplementation as a potential therapy. |

| PMI-deficient fibroblasts | Mannose supplementation increased GDP-Mannose from 4.6 pmol/10^6 cells to 24.6 pmol/10^6 cells. nih.govresearchgate.net | Demonstrated the efficacy of mannose in bypassing the enzymatic block. |

| PMM2-CDG PBMCs | Showed marked decrease in GDP-mannose, higher levels of UDP-derivatives, and altered energy metabolism. nih.gov | Revealed broader metabolic consequences of PMM2 deficiency. |

Genetic manipulation in model organisms such as the plant Arabidopsis thaliana and the yeast Saccharomyces cerevisiae has been crucial for identifying and characterizing the genes involved in GDP-D-mannose biosynthesis and its downstream pathways.

In Arabidopsis, the VTC1 gene, which encodes GDP-mannose pyrophosphorylase, was identified through the screening of vitamin C-deficient mutants. pnas.orgnih.gov This provided genetic evidence for the role of GDP-D-mannose in the plant ascorbic acid biosynthetic pathway. pnas.org Further studies have shown that a complete loss-of-function mutation in this gene is lethal, highlighting the essential role of GDP-D-mannose in processes such as cell wall biosynthesis. pnas.org

Similarly, in Saccharomyces cerevisiae, the gene encoding mannose-1-phosphate guanyltransferase, the homolog of the VTC1 gene product, has been shown to be essential for viability. pnas.org These genetic studies in model organisms have been fundamental in establishing the critical functions of the GDP-D-mannose biosynthetic pathway across different kingdoms of life.

Development and Analysis of Animal Models for Glycosylation Disorders

The study of Congenital Disorders of Glycosylation (CDG), a group of inherited metabolic diseases, has been significantly advanced by the development of various animal models. nih.gov These models are crucial tools for investigating the complex pathophysiology of glycosylation deficiencies and for testing potential therapeutic interventions that are not feasible in human patients. nih.gov

Mouse models have been particularly instrumental in understanding the nuances of N-glycosylation pathways. nih.gov For instance, a mouse model for PMM2-CDG, the most common type of CDG, was created with mutations corresponding to prevalent alleles in patients. These mice exhibited growth-related glycoprotein deficiencies and displayed protein glycosylation issues similar to those in human patients. nih.gov Another approach involves creating hypomorphic alleles in mice to mimic the reduced enzyme activity seen in patients, which has been explored for MPI-CDG. nih.gov

Zebrafish have also emerged as a valuable model organism for studying CDGs. news-medical.netresearchgate.net Their rapid development and genetic tractability allow for efficient screening and analysis of glycosylation defects. news-medical.net A zebrafish model of PMM2-CDG, for example, helped identify defects in N-cadherin processing as a key contributor to the craniofacial and motility abnormalities observed in the disorder. news-medical.net

Table 1: Examples of Animal Models in Glycosylation Disorder Research

| Disorder | Model Organism | Key Findings | Reference |

| PMM2-CDG | Mouse | Recapitulated human disease features, including stunted growth and protein hypoglycosylation. nih.gov | nih.gov |

| MPI-CDG | Mouse | Ablation of the Mpi gene resulted in embryonic lethality, highlighting the critical role of this enzyme. nih.gov | nih.gov |

| PGM1-CDG | Mouse | A cardiomyocyte-specific knockout model successfully replicated the dilated cardiomyopathy phenotype. researchgate.net | researchgate.net |

| PMM2-CDG | Zebrafish | Revealed that defects in N-cadherin processing contribute to craniofacial and motility abnormalities. news-medical.net | news-medical.net |

| MPI-CDG | Zebrafish | Showed multi-systemic deformities and increased embryonic lethality, which could be rescued by mannose supplementation. researchgate.net | researchgate.net |

These animal models have been pivotal in elucidating disease mechanisms and in the preclinical evaluation of therapeutic strategies. nih.gov They provide a platform to study the molecular pathobiology of these complex disorders and are essential for the development of novel treatments. nih.govnih.gov

Emerging Therapeutic and Biotechnological Strategies

Recent years have seen a surge in the development of innovative therapeutic strategies for CDG, moving beyond symptomatic management to targeting the underlying defects. nih.govnih.gov These emerging approaches offer hope for more effective treatments for this diverse group of disorders. nih.gov

Nutritional Supplementation Strategies for Correcting Metabolic Deficiencies (e.g., Mannose Supplementation in CDG)

Nutritional therapy, particularly with monosaccharide supplementation, has been a cornerstone of treatment for certain types of CDG. mdpi.com The rationale is to bypass the deficient enzymatic step by providing the necessary sugar substrate. researchgate.net

Mannose Supplementation:

Oral mannose supplementation is the established treatment for MPI-CDG (formerly CDG-Ib). worldcdg.orgrarediseases.org By providing exogenous mannose, the deficient phosphomannose isomerase (MPI) enzyme is bypassed, as hexokinase can phosphorylate mannose to mannose-6-phosphate (B13060355), a crucial precursor for GDP-D-mannose synthesis. researchgate.netresearchgate.net This therapy has shown remarkable success in improving many of the clinical and biochemical abnormalities in MPI-CDG patients, although it may not fully resolve liver-related issues. worldcdg.org

The efficacy of mannose supplementation in PMM2-CDG (formerly CDG-Ia), the most common form of CDG, has been a subject of debate. researchgate.netnih.gov While initial short-term trials were largely unsuccessful, a long-term retrospective study indicated that mannose supplementation could improve protein glycosylation in a majority of PMM2-CDG patients. researchgate.netnih.gov In vitro studies on PMM2-deficient fibroblasts have also shown that mannose can correct glycosylation defects. oup.comresearchgate.net Further research, including double-blind randomized studies, is needed to definitively establish the therapeutic role of mannose in PMM2-CDG. researchgate.netnih.gov

Mannose supplementation is also being considered for other CDG types, such as ALG1-CDG, where it is thought to act as a compensatory mechanism to support the function of the defective ALG1 protein. worldcdg.org

Table 2: Mannose Supplementation in Different Types of CDG

| CDG Type | Rationale for Mannose Supplementation | Observed Effects | Reference |

| MPI-CDG | Bypasses the deficient MPI enzyme. researchgate.net | Significant clinical and biochemical improvement. worldcdg.org | researchgate.networldcdg.org |

| PMM2-CDG | May increase mannose flux into the glycosylation pathway. nih.gov | Conflicting results; long-term studies suggest potential benefits in improving glycosylation. researchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| ALG1-CDG | Compensatory mechanism to support defective ALG1 protein. worldcdg.org | Restoration of glycosylation in patient cells. worldcdg.org | worldcdg.org |

Gene Therapy Modalities for Congenital Disorders of Glycosylation

Gene therapy represents a promising frontier for treating CDGs by aiming to correct the root genetic cause of the disorder. youtube.com This approach involves introducing a functional copy of the mutated gene into the patient's cells.

Several gene therapy strategies are currently under investigation for various CDG types. worldcdg.org For PGM1-CDG, adeno-associated virus (AAV)-mediated gene replacement therapy has shown promise in a mouse model, preventing the decline in cardiac function and delaying disease progression. researchgate.net

For other types, such as PIGA-CDG, researchers are developing and manufacturing gene therapy vectors for preclinical testing in cell lines and mouse models. cdgcare.org To minimize potential side effects associated with viral vectors, non-viral delivery systems like liposomes are also being explored to transport the normal DNA into cells. worldcdg.org

Gene therapy is also being considered for GNE-CDG and SRD5A3-CDG, with plans to test these approaches in relevant animal models. worldcdg.org

Nanoparticle-Mediated Delivery of Guanosine Diphosphate-D-Mannose Disodium Salt

The targeted delivery of therapeutic agents to specific cells or tissues is a significant challenge in medicine. Nanoparticle-based drug delivery systems offer a potential solution by encapsulating therapeutic molecules and facilitating their transport to the desired site. rsc.orgnih.gov

For disorders related to GDP-D-mannose, nanoparticles functionalized with mannose have emerged as a promising strategy. bohrium.com Mannose-coated nanoparticles can selectively target cells that overexpress mannose receptors, such as macrophages and certain cancer cells. bohrium.comnih.gov This targeted approach can enhance the precision and efficacy of drug delivery while minimizing off-target effects. bohrium.com

These nanoparticles can be engineered to carry various payloads, including chemotherapeutics, immunomodulators, or nucleic acids. bohrium.com For instance, mannose-modified PLGA nanoparticles have been developed for the targeted delivery of vaccines. nih.gov While the direct delivery of GDP-D-mannose disodium salt via nanoparticles is still an emerging area of research, the principles of mannose-targeted delivery provide a strong foundation for future therapeutic applications in glycosylation disorders.

Rational Design and Development of Enzyme Inhibitors (e.g., for GMD)

The rational design of enzyme inhibitors is a key strategy in drug discovery and development. 182.160.97 This approach involves creating molecules that can specifically bind to and inhibit the activity of a target enzyme, thereby modulating a particular metabolic pathway. 182.160.97

GDP-mannose dehydrogenase (GMD) is a crucial enzyme in the biosynthesis of alginate in the bacterium Pseudomonas aeruginosa. rsc.orgnih.gov Alginate is a virulence factor that protects the bacteria from antibiotics and the host immune system. As there is no corresponding enzyme in humans, GMD represents an attractive target for the development of selective inhibitors to combat P. aeruginosa infections. rsc.org

Virtual screening of compound libraries has been employed to identify potential GMD inhibitors. rsc.org This computational approach has led to the identification of small molecules that can reduce the production of NADH, a product of the GMD-catalyzed reaction. rsc.org One such identified inhibitor, an usnic acid derivative, demonstrated significantly stronger inhibition than previously known inhibitors. rsc.org

The development of potent and selective GMD inhibitors holds promise for new therapeutic strategies against mucoid strains of P. aeruginosa. nih.gov Further research into the structure and mechanism of GMD will facilitate the design of even more effective inhibitors.

Future Perspectives and Unexplored Research Frontiers for Guanosine Diphosphate D Mannose Disodium Salt

Identification of Novel Enzymatic Pathways and Metabolic Intermediates

The canonical pathway for GDP-D-mannose synthesis from fructose-6-phosphate (B1210287) is well-established, involving phosphomannose isomerase (PMI), phosphomannomutase (PMM), and GDP-mannose pyrophosphorylase (GMPP). nih.govresearchgate.net However, the metabolic network connected to GDP-D-mannose is likely more extensive than currently understood. Future research is poised to uncover novel enzymatic pathways and intermediates that intersect with or diverge from this central route.

For instance, GDP-D-mannose is the precursor for other activated sugars, such as GDP-L-fucose and GDP-L-galactose. researchgate.netnih.govresearchgate.net The conversion to GDP-L-fucose involves a two-step reaction catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase. researchgate.netwikipedia.org Another key enzyme, GDP-mannose 3,5-epimerase (GM35E), catalyzes the reversible conversion of GDP-D-mannose to GDP-L-galactose, a crucial step in vitamin C biosynthesis in plants and lipopolysaccharide synthesis in bacteria. nih.govfrontiersin.org This enzyme can also produce side products like GDP-L-gulose and GDP-D-altrose. nih.gov The exploration of microbial genomes and metagenomic datasets may reveal novel epimerases, dehydratases, or other modifying enzymes that utilize GDP-D-mannose to generate unique sugar nucleotides, potentially with undiscovered biological roles.

Furthermore, the identification of new metabolic intermediates is a key research frontier. In the bacterium Coxiella burnetii, GDP-D-mannose is hypothesized to be an intermediate in the synthesis of the unusual sugar β-D-virenose, a component of its lipopolysaccharide. nih.govresearchgate.net Investigating such unique metabolic pathways in various organisms could reveal novel intermediates and enzymes, expanding our understanding of carbohydrate metabolism's diversity and complexity.

Table 1: Key Enzymes in GDP-D-Mannose Metabolism and Conversion

| Enzyme | Abbreviation | Function | Precursor/Substrate | Product |

|---|---|---|---|---|

| Phosphomannose Isomerase | PMI | Isomerization | Fructose-6-phosphate | Mannose-6-phosphate (B13060355) |

| Phosphomannomutase | PMM | Conversion | Mannose-6-phosphate | Mannose-1-phosphate |

| GDP-mannose Pyrophosphorylase | GMPP / ManC | Addition of GDP | Mannose-1-phosphate + GTP | GDP-D-mannose |

| GDP-mannose 4,6-dehydratase | GMD | Dehydration | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose |

| GDP-mannose 3,5-epimerase | GM35E | Double epimerization | GDP-D-mannose | GDP-L-galactose |

Elucidation of Intricate Regulatory Networks Governing Guanosine (B1672433) Diphosphate-D-Mannose Disodium Salt Homeostasis

Maintaining appropriate intracellular levels of GDP-D-mannose is crucial, as both deficiency and excess can be detrimental. nih.gov The regulatory networks that ensure this homeostasis are complex and represent a significant area for future investigation.